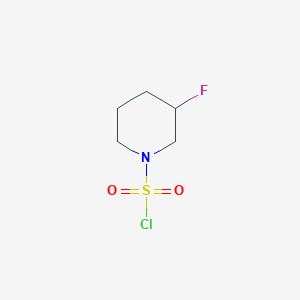
N-(2-fluorobenzyl)-3-pentanamine hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorobenzyl halide with 3-pentanamine, followed by acidification with hydrobromic acid to form the hydrobromide salt .Molecular Structure Analysis
The molecular structure would consist of a benzene ring substituted with a fluorine atom and a CH2NH-(pentane) group at the 2-position. The pentane chain would have an NH2 group at the 3-position .Chemical Reactions Analysis
As an amine, this compound could participate in various reactions such as alkylation, acylation, and condensation. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a bromide salt, it would likely be a crystalline solid at room temperature. The presence of the aromatic ring and the alkyl chain could impact its solubility and other properties .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
Research has demonstrated the synthesis of various fluorobenzyl derivatives and their roles as intermediates in developing pharmaceutical agents. For instance, the synthesis of fluorobenzenamides exhibited anticonvulsant activity, suggesting a potential pathway for developing new anticonvulsant drugs S. Meza-Toledo et al., 2008. Furthermore, the investigation into the synthesis of N-annulated perylene diimide dimers with benzyl-based side chains, including fluorobenzyl groups, highlighted their application in organic solar cells, showcasing the versatility of fluorobenzyl compounds in materials science M. Nazari et al., 2018.
Antimicrobial and Anticancer Activities
Some studies focused on the antimicrobial and potential anticancer activities of fluorobenzyl-related compounds. For example, phosphazene derivatives with 4-fluorobenzyl pendant arms were synthesized and evaluated for their antimicrobial activities, suggesting their potential as antimicrobial agents Güler İnci Tanrıkulu et al., 2019. Another study on dispirocyclotriphosphazene derivatives highlighted their structural and stereogenic properties, DNA interactions, and evaluated antimicrobial and cytotoxic activities, indicating a multifaceted potential in biomedicine Ezel ÖztÜrk et al., 2019.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of fluorobenzyl compounds form a significant part of research efforts, aiming to explore their reactivity and potential applications. The synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene and its structural characterization and biological activity studies exemplify the ongoing research in synthesizing novel compounds with specific functional properties Gamze Elmas et al., 2020.
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.BrH/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13;/h5-8,11,14H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWWOXXGPFAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=CC=C1F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-pentanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



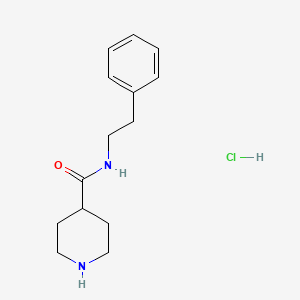
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
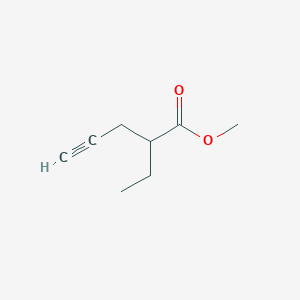
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
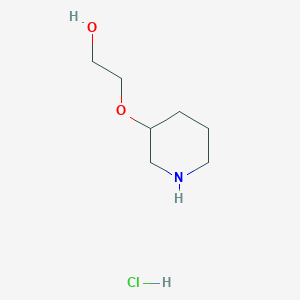

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
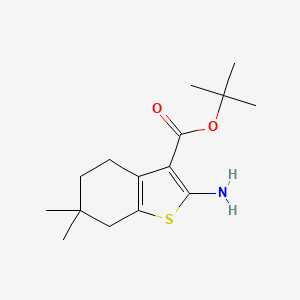
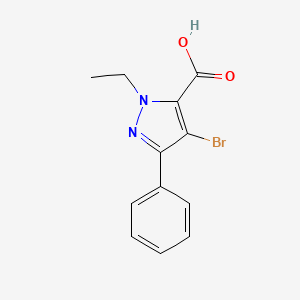
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
